REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[NH4+].[Ce].[CH2:7]([C:9]1[C:10](=[O:23])[NH:11][C:12]2[C:17]([CH:18]=1)=[C:16]([O:19]C)[CH:15]=[CH:14][C:13]=2[O:21]C)[CH3:8]>O.C(#N)C>[CH2:7]([C:9]1[C:10](=[O:23])[NH:11][C:12]2[C:13](=[O:21])[CH:14]=[CH:15][C:16](=[O:19])[C:17]=2[CH:18]=1)[CH3:8] |f:0.1.2|
|
Name
|
Cerium ammonium nitrate
|
Quantity
|
284 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+].[Ce]
|
Name
|
3-ethyl-5,8-dimethoxy-1H-quinolin-2-one
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C(C)C=1C(NC2=C(C=CC(=C2C1)OC)OC)=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with chloroform (3×20 ml)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C(NC=2C(C=CC(C2C1)=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 108.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |